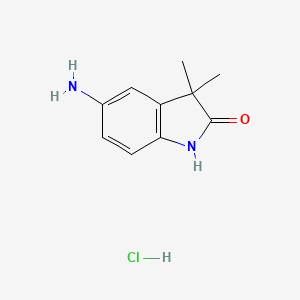

5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride typically involves the reaction of 2-indolone with nitric acid in the presence of sulfuric acid to form 5-nitroindolone. This intermediate is then reduced using palladium on carbon (Pd/C) in the presence of hydrogen to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Palladium on carbon (Pd/C) and hydrogen gas are typically used.

Substitution: Reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

Oxidation: Oxindole derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted indole derivatives.

Applications De Recherche Scientifique

Basic Characteristics

- Molecular Formula : C₁₀H₁₃ClN₂O

- Molecular Weight : 176.21 g/mol

- Chemical Structure : The compound features an indole core, which is significant for its biological activity.

Medicinal Chemistry

5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride is investigated for its pharmacological properties. Its structural similarity to other bioactive compounds suggests potential therapeutic uses.

Potential Therapeutic Areas :

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Research has shown that certain indole derivatives possess antimicrobial activity, indicating a potential role for this compound in developing new antibiotics.

Case Study: Anticancer Research

A study published in the Journal of Medicinal Chemistry demonstrated that modifications of the indole scaffold led to compounds with enhanced activity against breast cancer cells. The study highlighted the importance of the amino group at position 5 for efficacy and selectivity against cancerous cells.

Material Science

The compound's unique structure allows it to be used as a building block in synthesizing more complex materials. Its derivatives are being explored for applications in organic electronics and photonic devices.

Applications in Material Science :

- Organic Light Emitting Diodes (OLEDs) : Research indicates that indole derivatives can serve as electron transport materials in OLEDs.

- Conductive Polymers : The compound's ability to form stable complexes with metals opens avenues for developing conductive polymers.

Biological Research

In biological studies, this compound is utilized as a biochemical probe due to its ability to interact with various biological targets.

Research Applications :

- Enzyme Inhibition Studies : The compound has been used to study the inhibition of specific enzymes involved in metabolic pathways.

- Cell Signaling Pathways : Investigations into how this compound affects signaling pathways can provide insights into cellular mechanisms and disease processes.

Mécanisme D'action

The mechanism of action of 5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-3-acetic acid: A plant hormone with similar indole structure.

Oxindole: An oxidation product of indole with similar chemical properties.

Indole-2-carboxylic acid: Another indole derivative with different functional groups.

Uniqueness

5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group at the 5-position and the dimethyl groups at the 3-position differentiate it from other indole derivatives, making it a valuable compound for various applications .

Activité Biologique

5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride (CAS Number: 31523-05-4) is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C₁₀H₁₃ClN₂O, with a molecular weight of 176.21 g/mol. Its structure includes an indole nucleus which is significant in medicinal chemistry due to its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 176.21 g/mol |

| Molecular Formula | C₁₀H₁₃ClN₂O |

| CAS Number | 31523-05-4 |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to various receptors, influencing multiple biological processes such as:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

- Antiviral Properties : Some studies suggest that it may inhibit viral replication.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it was evaluated against several cancer cell lines, including Caco-2 (colon cancer) and A549 (lung cancer). The results indicated a significant reduction in cell viability:

| Cell Line | IC50 (µM) | Activity Description |

|---|---|---|

| Caco-2 | 39.8 | Significant cytotoxicity observed |

| A549 | Not effective | No significant cytotoxicity observed |

The mechanism underlying this activity involves the induction of apoptosis and inhibition of cell cycle progression.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory conditions.

Antiviral Properties

Research indicates that this compound may exhibit antiviral effects by interfering with viral replication mechanisms. Further investigation is required to elucidate the specific pathways involved.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the efficacy of various indole derivatives, including this compound. The study found that this compound exhibited significant anticancer activity against Caco-2 cells with an IC50 value indicating potent cytotoxicity .

Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of this compound. It was shown to inhibit NF-kB signaling pathways in macrophages, leading to decreased levels of TNF-alpha and IL-6 production .

Propriétés

IUPAC Name |

5-amino-3,3-dimethyl-1H-indol-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c1-10(2)7-5-6(11)3-4-8(7)12-9(10)13;/h3-5H,11H2,1-2H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQTUAMOCGLCMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)N)NC1=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.